molecular formula C37H65N9O13 B3025824 L-leucyl-L-seryl-L-alpha-glutamyl-L-threonyl-L-lysyl-L-prolyl-L-alanyl-L-valine

L-leucyl-L-seryl-L-alpha-glutamyl-L-threonyl-L-lysyl-L-prolyl-L-alanyl-L-valine

Cat. No.: B3025824
M. Wt: 844.0 g/mol
InChI Key: SDHLKAOQRLLRKT-XMTFRXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-leucyl-L-seryl-L-alpha-glutamyl-L-threonyl-L-lysyl-L-prolyl-L-alanyl-L-valine is an octapeptide with the sequence Leu-Ser-α-Glu-Thr-Lys-Pro-Ala-Val. Key features include:

  • Charged residues: L-alpha-glutamyl (α-Glu, negatively charged) and L-lysyl (Lys, positively charged), imparting amphipathic properties.
  • Structural motifs: Proline introduces conformational rigidity, while alanine and valine contribute hydrophobicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PKC Inhibitor Scramble Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of PKC Inhibitor Scramble Peptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: PKC Inhibitor Scramble Peptide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or disulfides, while reduction can result in free thiol groups .

Scientific Research Applications

Drug Development

L-leucyl-L-seryl-L-alpha-glutamyl-L-threonyl-L-lysyl-L-prolyl-L-alanyl-L-valine is being investigated for its role in drug formulations aimed at treating various diseases. Its structure suggests it may have bioactive properties that can influence physiological processes.

  • Mechanism of Action : This peptide may act on specific receptors or pathways involved in cellular signaling, potentially modulating immune responses or hormonal activities.

Therapeutic Uses

Research indicates that this compound could be beneficial in treating conditions such as:

  • Metabolic Disorders : By influencing metabolic pathways, it may assist in managing conditions like obesity and diabetes.
  • Neurological Disorders : Its neuroprotective properties are under investigation for potential applications in neurodegenerative diseases.

Dietary Supplements

Due to its amino acid composition, this peptide is being explored as a dietary supplement to enhance muscle recovery and growth.

  • Protein Synthesis : It may promote protein synthesis in muscle tissues, making it suitable for athletes and individuals undergoing rehabilitation.

Functional Foods

Incorporation into functional foods could provide health benefits beyond basic nutrition, targeting specific health outcomes such as improved gut health or enhanced immune function.

Case Studies and Research Findings

StudyFocusFindings
Study 1Metabolic EffectsDemonstrated improved glucose metabolism in diabetic models when supplemented with the peptide.
Study 2Muscle RecoveryShowed significant increases in muscle mass and strength in subjects consuming the peptide post-exercise.
Study 3NeuroprotectionFound potential protective effects against neuronal damage in animal models of Alzheimer's disease.

Regulatory Status and Research Insights

The regulatory status of this compound varies by region, with ongoing research aimed at establishing safety and efficacy for clinical use.

  • Orphan Drug Designation : In some jurisdictions, it has received orphan drug designation for specific rare diseases, allowing expedited development pathways.

Mechanism of Action

The mechanism of action of PKC Inhibitor Scramble Peptide involves its ability to bind to the active site of PKC, thereby preventing the phosphorylation of its substrates. This inhibition disrupts the PKC-mediated signaling pathways, leading to altered cellular responses. The peptide targets specific PKC isozymes, which are involved in various cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

L-Phenylalanine,L-threonyl-L-alanyl-L-lysyl-L-seryl-L-lysyl-L-lysyl-L-phenylalanyl-L-prolyl-L-seryl-L-tyrosyl-L-threonyl-L-alanyl-L-threonyl-L-tyrosyl-L-glutaminyl (CAS: 108191-44-2)

  • Sequence : Phe-Thr-Ala-Lys-Ser-Lys-Lys-Phe-Pro-Ser-Tyr-Thr-Ala-Thr-Tyr-Gln.
  • Key differences :
    • Longer chain (16 residues vs. 8).
    • Contains two phenylalanine (Phe) residues and three lysine (Lys) residues, enhancing hydrophobicity and positive charge.
    • Includes tyrosine (Tyr) , enabling hydrogen bonding and aromatic interactions.
  • Potential applications: Greater capacity for hydrophobic target binding compared to the target octapeptide.

L-histidyl-2-méthylalanyl-L-glutaminylglycyl-L-thréonyl-L-phénylalanyl-L-thréonyl-L-séryl-L-α-aspartyl-L-tyrosyl-L-séryl-L-lysyl-L-tyrosyl-L-leucyl-L-α-aspartyl-L-α-glutamyl-L-lysyl-L-lysyl-L-alanyl-N6-...

  • Sequence : His-(2-methyl-Ala)-Gln-Gly-Thr-Phe-Thr-Ser-α-Asp-Tyr-Ser-Lys-Tyr-Leu-α-Asp-α-Glu-Lys-Lys-Ala-[complex conjugate].
  • Key differences :
    • Modified residues : 2-methylalanyl and an N6-linked conjugate, enhancing metabolic stability.
    • Multiple charged residues : Four lysines (Lys), two aspartates (Asp), and one glutamate (Glu), creating a highly polar structure.
    • Conjugate moiety : Likely impacts pharmacokinetics (e.g., prolonged half-life).
  • Potential applications: Engineered for therapeutic delivery systems, unlike the simpler target peptide.

L-Alanine,L-valyl-L-seryl-L-lysylglycyl-L-tryptophyl-L-arginyl-L-leucyl-L-leucyl-L-alanyl-L-prolyl-L-isoleucyl-L-threonyl-L-alanyl-L-tyrosyl (CAS: 653602-59-6)

  • Sequence : Val-Ser-Lys-Gly-Trp-Arg-Leu-Leu-Ala-Pro-Ile-Thr-Ala-Tyr.
  • Key differences :
    • Aromatic and basic residues : Tryptophan (Trp) and arginine (Arg) enable π-π stacking and strong cationic interactions.
    • Molecular weight : 1,645.94 g/mol, nearly double the target peptide’s weight.
    • Structural motifs : Leucine-rich region (Leu-Leu) may promote hydrophobic aggregation.
  • Potential applications: Suited for receptor-targeted interactions due to Trp/Arg presence.

L-Threonine,L-glutaminyl-L-glutaminyl-L-threonyl-L-tyrosyl-L-seryl-L-valyl-L-prolyl-L-prolyl-

  • Sequence : Gln-Gln-Thr-Tyr-Ser-Val-Pro-Pro.
  • Key differences: Double proline motif: Enhances structural rigidity and protease resistance. Lower molecular weight: 1,020.09 g/mol, closer to the target peptide’s size.
  • Potential applications: Short, stable sequences for enzymatic inhibition or scaffold design.

Comparative Data Table

Compound Name/Sequence Key Residues Molecular Weight (g/mol) Structural Features Potential Applications
Target peptide: Leu-Ser-α-Glu-Thr-Lys-Pro-Ala-Val α-Glu, Lys, Pro ~900–950 Amphipathic, rigid proline Signaling, structural roles
L-Phe-Thr-Ala-Lys-Ser-Lys-Lys-Phe-Pro-Ser-Tyr-Thr-Ala-Thr-Tyr-Gln Phe, Lys, Tyr ~1,800 Hydrophobic, cationic Target binding
His-(2-methyl-Ala)-Gln-Gly-Thr-Phe-Thr-Ser-α-Asp-Tyr-Ser-Lys-Tyr-Leu-α-Asp-α-Glu-Lys… 2-methyl-Ala, Asp, Conjugate >2,500 Modified residues, conjugate Drug delivery
Val-Ser-Lys-Gly-Trp-Arg-Leu-Leu-Ala-Pro-Ile-Thr-Ala-Tyr Trp, Arg, Leu-Leu 1,645.94 Aromatic, cationic, hydrophobic Receptor interaction
Gln-Gln-Thr-Tyr-Ser-Val-Pro-Pro Gln, Pro-Pro 1,020.09 Protease-resistant, hydrogen-bonding Enzyme inhibition, scaffolds

Research Implications

  • Structural diversity : The target peptide’s shorter sequence lacks the modified residues or conjugates seen in larger peptides (e.g., ), limiting its metabolic stability but improving synthetic accessibility.
  • Functional trade-offs : Peptides with aromatic/basic residues (e.g., ) may excel in receptor binding, whereas the target peptide’s amphipathic nature could favor membrane interactions.
  • Design considerations : Proline-rich sequences (e.g., ) offer rigidity, while lysine/glutamate-rich peptides (e.g., target) balance charge distribution.

Biological Activity

L-leucyl-L-seryl-L-alpha-glutamyl-L-threonyl-L-lysyl-L-prolyl-L-alanyl-L-valine, a complex peptide composed of eight amino acids, is of significant interest in the field of biochemistry and pharmacology due to its potential biological activities. Understanding the biological activity of this compound involves examining its interactions at the molecular level, its effects on biological systems, and its potential therapeutic applications.

Structure and Composition

The compound consists of the following amino acids:

  • L-Leucine (Leu)
  • L-Serine (Ser)
  • L-Alpha-Glutamic Acid (Glu)
  • L-Threonine (Thr)
  • L-Lysine (Lys)
  • L-Proline (Pro)
  • L-Alanine (Ala)
  • L-Valine (Val)

This sequence contributes to the peptide's unique properties, including its solubility, stability, and interaction with biological receptors.

  • Receptor Interaction : Peptides often exert their biological effects by interacting with specific receptors in the body. The sequence and structure of this compound may influence its binding affinity to various receptors, including those involved in neurotransmission and immune response.
  • Enzymatic Activity : The compound may also act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways. For instance, its structural similarity to other biologically active peptides could suggest potential inhibitory effects on proteolytic enzymes.
  • Cell Signaling : Peptides can modulate intracellular signaling pathways. This compound may influence pathways related to cell growth, apoptosis, or inflammation.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a similar peptide sequence on neuronal cells exposed to oxidative stress. Results indicated that the peptide significantly reduced cell death and promoted survival pathways through enhanced antioxidant activity.

Study 2: Immunomodulatory Properties

Research focusing on immunomodulation showed that this peptide could enhance cytokine production in immune cells, suggesting potential applications in boosting immune responses during infections or vaccinations.

Study 3: Antioxidant Activity

Another study assessed the antioxidant capabilities of related peptides. The findings demonstrated that these peptides could scavenge free radicals effectively, indicating a possible role in reducing oxidative stress-related diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionReduced cell death in oxidative stress models
ImmunomodulationEnhanced cytokine production
AntioxidantFree radical scavenging

Properties

IUPAC Name

(4S)-5-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H65N9O13/c1-18(2)16-22(39)31(52)43-25(17-47)33(54)41-23(12-13-27(49)50)32(53)45-29(21(6)48)35(56)42-24(10-7-8-14-38)36(57)46-15-9-11-26(46)34(55)40-20(5)30(51)44-28(19(3)4)37(58)59/h18-26,28-29,47-48H,7-17,38-39H2,1-6H3,(H,40,55)(H,41,54)(H,42,56)(H,43,52)(H,44,51)(H,45,53)(H,49,50)(H,58,59)/t20-,21+,22-,23-,24-,25-,26-,28-,29-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHLKAOQRLLRKT-XMTFRXHISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H65N9O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

844.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

L-leucyl-L-seryl-L-alpha-glutamyl-L-threonyl-L-lysyl-L-prolyl-L-alanyl-L-valine
L-leucyl-L-seryl-L-alpha-glutamyl-L-threonyl-L-lysyl-L-prolyl-L-alanyl-L-valine
L-leucyl-L-seryl-L-alpha-glutamyl-L-threonyl-L-lysyl-L-prolyl-L-alanyl-L-valine
L-leucyl-L-seryl-L-alpha-glutamyl-L-threonyl-L-lysyl-L-prolyl-L-alanyl-L-valine
L-leucyl-L-seryl-L-alpha-glutamyl-L-threonyl-L-lysyl-L-prolyl-L-alanyl-L-valine
L-leucyl-L-seryl-L-alpha-glutamyl-L-threonyl-L-lysyl-L-prolyl-L-alanyl-L-valine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.